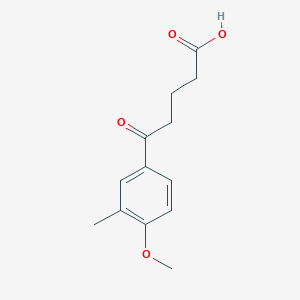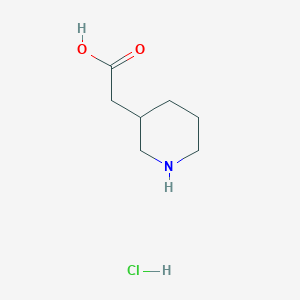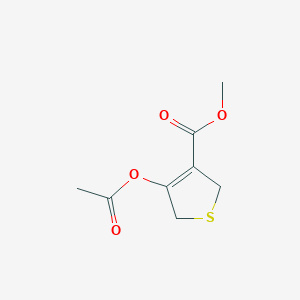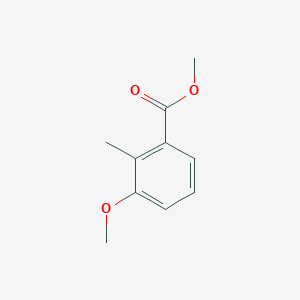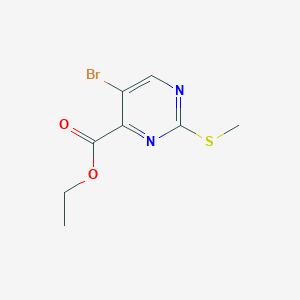
1-(3-氟吡啶-4-基)乙酮
描述
Synthesis Analysis
The synthesis of 1-(3-Fluoropyridin-4-yl)ethanone involves the reaction of 3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide with methyl magnesium bromide in THF . The reaction is stirred at room temperature for 2 hours .Molecular Structure Analysis
The InChI code for 1-(3-Fluoropyridin-4-yl)ethanone is 1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a fluorine atom at the 3rd position and an ethanone group attached to the 4th position.Physical And Chemical Properties Analysis
1-(3-Fluoropyridin-4-yl)ethanone is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 198.7±20.0 °C at 760 mmHg .科学研究应用
1. 合成和光谱表征
化合物 1-(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)-2-(4-(羟甲基)-1H-1,2,3-三唑-1-基)乙酮,使用点击化学方法合成,以 2-叠氮-1-(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)乙酮为起始原料,代表了一种创新的合成方法。该化合物使用红外、核磁共振、质谱等各种光谱技术进行表征,并通过热重分析和差示扫描量热法分析其热稳定性。Hirshfeld 表面计算方法用于分析晶体结构中的相互接触。这种合成方法在有机化学和药物领域对于创建具有潜在生物应用的新型化合物具有重要意义 (戈文丹等人,2017 年)。
2. 抗菌活性
由 2-(4-氟苯基)-1-(2-羟基-4-甲氧苯基)乙酮合成的化合物,如 3-(1-芳基-1H-1,2,3-三唑-4-基)-2-(4-氟苯基)-1-(2-羟基-4-甲氧苯基)丙-1-酮,已表现出显着的抗菌活性。这强调了此类氟化化合物在开发新型抗菌剂中的作用,这对于解决日益严重的抗生素耐药性问题至关重要 (纳加马尼等人,2018 年)。
3. 光化学和荧光研究
1-(4-氟苯基)-2-(三环[3.3.1.13,7]癸-1-基)乙酮等化合物的照片化学突出了此类化合物在研究光反应性和荧光性质中的应用。此类研究对于理解分子相互作用至关重要,并且可能对光敏材料和传感器的开发产生影响 (傅等人,1998 年)。
4. 分子对接研究和潜在抗肿瘤活性
对 1-[3-(4-氟苯基)-5-苯基-4,5-二氢-1H-吡唑-1-基]乙酮等化合物的分子对接研究揭示了对某些蛋白质的潜在抑制活性,表明可能用作抗肿瘤剂。这些研究提供了新分子与载体蛋白相互作用的见解,这对于推进癌症治疗研究至关重要 (玛丽等人,2015 年)。
5. 环境敏感荧光团的合成
1-(芘-1-基)乙酮/1-(9H-芴-2-基)乙酮等化合物已被用于合成环境敏感荧光团,显示出在材料科学中的潜在应用。这些化合物的强荧光发射特性表明它们适用于各种应用,包括生物成像和新型光学材料的开发 (侯赛因等人,2019 年)。
安全和危害
属性
IUPAC Name |
1-(3-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPULDLJGJZUOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520592 | |
| Record name | 1-(3-Fluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-4-yl)ethanone | |
CAS RN |
87674-21-3 | |
| Record name | 1-(3-Fluoro-4-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

